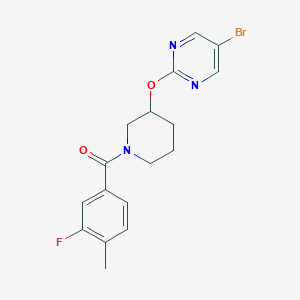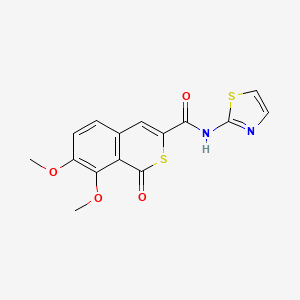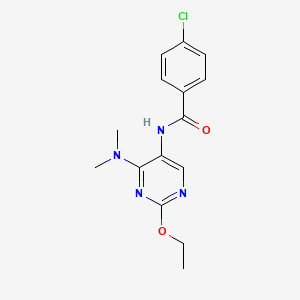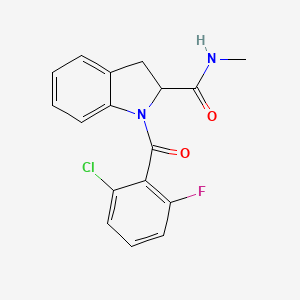![molecular formula C17H14F3N3O B2533104 N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide CAS No. 478030-71-6](/img/structure/B2533104.png)
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as benzimidazole derivatives and acetamide groups, which are relevant to the analysis of the compound . These structural features are common in various pharmacologically active compounds and are often explored for their biological activities, such as inhibition of nitric oxide synthase (NOS) and anthelmintic activity .
Synthesis Analysis
The synthesis of related compounds involves standard organic synthesis methods, including alkylation reactions in the presence of dimethylformamide and potassium carbonate at elevated temperatures . For instance, the synthesis of N-substituted acetamidines and 2-methylimidazole derivatives and 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide are described, which may share similarities with the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds is typically elucidated using techniques such as elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods . These methods provide detailed information about the molecular framework and substituents, which are crucial for understanding the compound's interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied in the context of their biological activity. For example, the inhibitory potency of N-substituted acetamidines on different NOS isoforms is evaluated, and molecular modeling studies help to understand the effects of structural modifications on selectivity . Similarly, the anticonvulsant activity of benzylsubstituted quinazolinone derivatives is assessed using in vivo models .
Physical and Chemical Properties Analysis
Relevant Case Studies
Case studies in the papers include the evaluation of anthelmintic activity using Indian adult earthworms and the assessment of anticonvulsant activity using pentylenetetrazole-induced seizures in mice . These studies provide insights into the potential therapeutic applications of the compounds and the importance of specific structural features for biological activity.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Imaging
- Benzimidazole derivatives, such as Hoechst 33258, are known for their ability to bind strongly to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This characteristic makes them valuable in cellular imaging, chromosome analysis, and flow cytometry due to their fluorescent properties when bound to DNA (Issar & Kakkar, 2013).
Pharmacology and Drug Design
- Benzimidazole compounds exhibit a wide range of pharmacological activities. They serve as a basis for developing drugs with antimicrobial, antiviral, anti-cancer, anti-helminthic, and antioxidant properties. This versatility underlines their importance in medicinal chemistry and drug design, offering a foundation for the rational development of new therapeutic agents (Vasuki et al., 2021).
Environmental and Toxicological Studies
- Studies on the environmental fate, toxicity, and advanced oxidation processes for the degradation of acetaminophen, a compound related in functional groups to benzimidazoles, can provide insights into the biodegradation and potential environmental impacts of similar compounds. This research aids in understanding the environmental persistence and toxicological risks associated with the use of these chemicals (Qutob et al., 2022).
Anticancer Research
- Benzimidazole derivatives are researched for their anticancer properties, acting through various mechanisms such as DNA intercalation, enzyme inhibition, and tubulin interaction. This highlights their potential in developing targeted cancer therapies (Akhtar et al., 2019).
Optoelectronic Materials
- The incorporation of benzimidazole structures into optoelectronic materials demonstrates their utility beyond pharmacological applications. These compounds contribute to the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices, emphasizing the versatility of benzimidazole derivatives in materials science (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11-5-4-6-12(9-11)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPODJWDSKSSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)




![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)


![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2533038.png)
![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2533040.png)


![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)